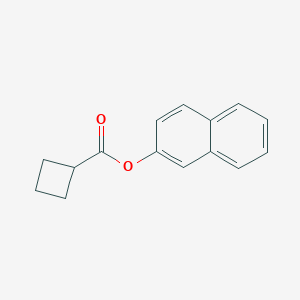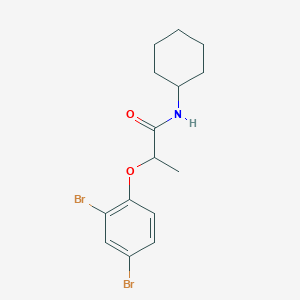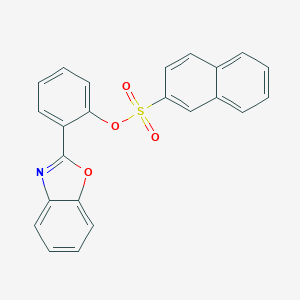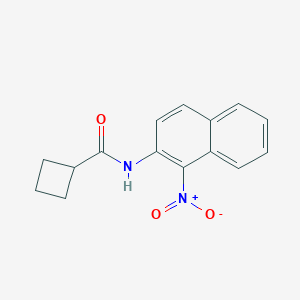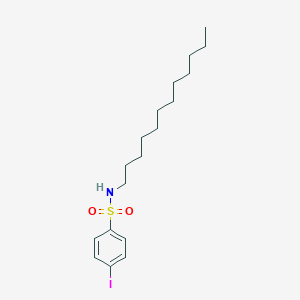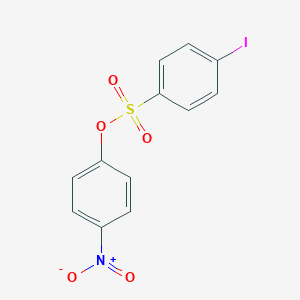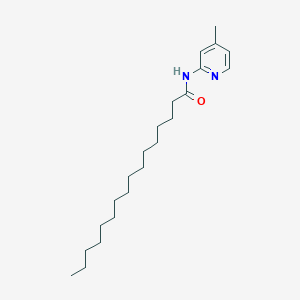
N-(4-methyl-2-pyridinyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)hexadecanamide (MPHD) is a synthetic compound that belongs to the family of fatty acid amides. MPHD has been extensively studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)hexadecanamide has been studied for its potential therapeutic applications in various fields of research such as neurology, oncology, and immunology. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(4-methyl-2-pyridinyl)hexadecanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of N-(4-methyl-2-pyridinyl)hexadecanamide is not fully understood. However, it is known to interact with the endocannabinoid system (ECS) by binding to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). N-(4-methyl-2-pyridinyl)hexadecanamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)hexadecanamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to possess analgesic properties by modulating the release of neurotransmitters involved in pain perception. N-(4-methyl-2-pyridinyl)hexadecanamide has been shown to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-2-pyridinyl)hexadecanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also limitations to using N-(4-methyl-2-pyridinyl)hexadecanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for N-(4-methyl-2-pyridinyl)hexadecanamide research. One potential direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
In conclusion, N-(4-methyl-2-pyridinyl)hexadecanamide is a synthetic compound with potential therapeutic applications in various fields of research. It possesses unique biochemical and physiological effects and has been extensively studied for its potential use in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Synthesemethoden
N-(4-methyl-2-pyridinyl)hexadecanamide can be synthesized by reacting 4-methyl-2-pyridinylamine with hexadecanoyl chloride in the presence of a base. The reaction yields N-(4-methyl-2-pyridinyl)hexadecanamide as a white crystalline solid with a melting point of 58-60°C.
Eigenschaften
Molekularformel |
C22H38N2O |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)hexadecanamide |
InChI |
InChI=1S/C22H38N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-21-19-20(2)17-18-23-21/h17-19H,3-16H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
BWXYZOBKLJRCHH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



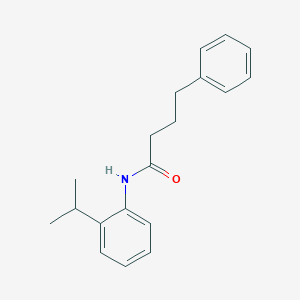
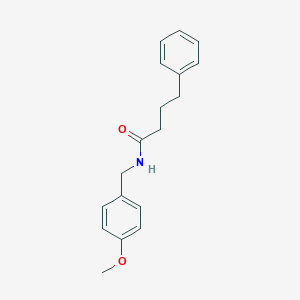
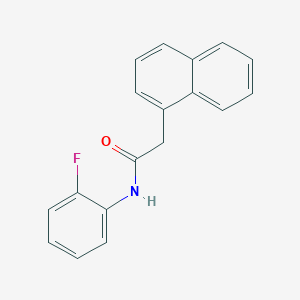
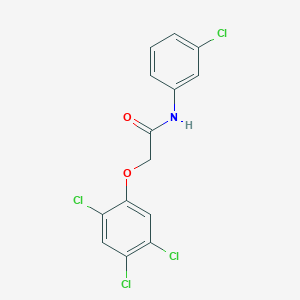
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
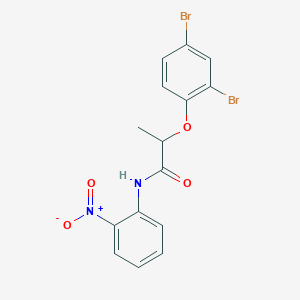
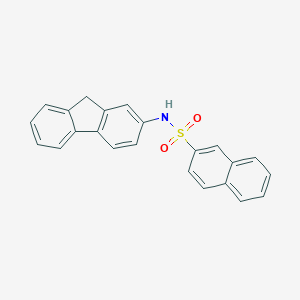
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
